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An In-depth Technical Guide for Researchers,

Scientists, and Drug Development Professionals
[PREAMBLE]

Nitroso-prodenafil emerged in the early 21st century not from a pharmaceutical pipeline, but
from the shadowy world of adulterated "herbal" aphrodisiacs. Its discovery and subsequent
characterization have provided a fascinating case study in forensic pharmaceutical analysis
and raised significant public health concerns. This technical guide provides a comprehensive
overview of the discovery, history, and scientific investigation of Nitroso-prodenafil, with a
focus on its unique dual mechanism of action as both a phosphodiesterase type 5 (PDES)
inhibitor and a nitric oxide (NO) donor. The information presented herein is intended for
researchers, scientists, and drug development professionals to understand the scientific
journey of this potent, unapproved drug analogue.

Discovery and Historical Context

Nitroso-prodenafil was first identified in 2011 by Venhuis et al. in a "herbal” dietary
supplement marketed for libido enhancement.[1] Initial analysis revealed a novel, nitrosated
analogue of sildenafil, the active ingredient in Viagra®.[1] This discovery was significant as it
represented a new level of sophistication in the clandestine synthesis of designer drugs,
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combining a known pharmacophore with a moiety capable of releasing nitric oxide, a key
signaling molecule in vasodilation.[1][2]

The initial structural elucidation proposed by Venhuis et al. was later challenged. In the same
year, Demizu et al. identified the same compound in a dietary supplement in Japan and
proposed a different structure, naming it 'mutaprodenafil’ due to its structural similarity to the
mutagenic immunosuppressant azathioprine.[2] The definitive structure was finally confirmed in
2012 by Sakamoto et al. through X-ray crystal structure analysis, revealing it to be an
azathiopurine/aildenafil hybrid.[2] Despite the confirmation of the 'mutaprodenafil’ structure, the
name 'Nitroso-prodenafil’ has persisted in some of the literature.

Chemical Structure and Properties

The confirmed chemical structure of Nitroso-prodenafil (mutaprodenafil) is 5-(5-((3,5-
dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-I-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-
yDthio)-3-propyl-1H-pyrazolo[4,3-d] pyrimidine. It is a prodrug that, upon metabolism, is
believed to release the PDES inhibitor aildenafil and a nitric oxide (NO) donating moiety.

Table 1: Chemical and Physical Properties of Nitroso-prodenafil

Property Value
Molecular Formula C28H38N805S2
Molar Mass 630.78 g/mol

2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-
ethoxyphenyl]-1-methyl-3-propyl-1H-

IUPAC Name o
pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-
nitroso-1,3-thiazol-5-amine

CAS Number 1266755-08-1

Dual Mechanism of Action: PDES5 Inhibition and
Nitric Oxide Donation

The significant pharmacological interest in Nitroso-prodenafil stems from its dual mechanism
of action, which synergistically promotes vasodilation.
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Phosphodiesterase Type 5 (PDES) Inhibition

Nitroso-prodenafil acts as a prodrug for aildenafil, a potent inhibitor of phosphodiesterase
type 5 (PDEDS).[1][2] PDES5 is an enzyme that degrades cyclic guanosine monophosphate
(cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature. By
inhibiting PDES, aildenafil leads to an accumulation of cGMP, resulting in smooth muscle
relaxation, vasodilation, and in the context of erectile dysfunction, penile erection.

While a specific IC50 value for aildenafil's inhibition of PDES is not readily available in the
public domain, it is expected to be in the low nanomolar range, similar to other potent PDE5
inhibitors like sildenafil. For reference, sildenafil has a reported IC50 for PDE5 of approximately
3.4 nM to 3.5 nM.[3][4]

Click to download full resolution via product page

Nitric Oxide (NO) Donation

In addition to its PDES inhibitory action, Nitroso-prodenafil is designed to release nitric oxide
(NO).[1][2] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC),
the enzyme responsible for producing cGMP.[1] The release of NO from Nitroso-prodenafil
would, therefore, directly stimulate the production of cGMP, further enhancing the vasodilatory
effect. This dual action of stimulating cGMP production (via NO donation) and preventing its
degradation (via PDES5 inhibition) is a powerful synergistic combination.

However, this combination is also fraught with danger. The co-administration of PDES5 inhibitors
with organic nitrates (NO donors) is contraindicated due to the risk of severe, life-threatening
hypotension.[2] The presence of both functionalities within a single molecule like Nitroso-
prodenafil poses a significant and unpredictable risk to consumers of adulterated
supplements.
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Pharmacokinetics

Specific pharmacokinetic data for Nitroso-prodenafil and its active metabolite, aildenafil, are
not available in the public domain. However, the pharmacokinetics of sildenafil, a structurally

similar PDES5 inhibitor, can provide some insights.

Table 2: Pharmacokinetic Parameters of Sildenafil (for reference)
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Parameter Value

Absorption

Tmax (Time to peak plasma concentration) ~1 hour (fasting)
Absolute Bioavailability ~40%

Distribution

Volume of Distribution (Vd) ~105 L

Protein Binding ~96%

Metabolism

Primary Metabolizing Enzyme CYP3A4 (major), CYP2C9 (minor)
Active Metabolite N-desmethyl sildenafil
Elimination

Half-life (t1/2) 3-5 hours

Primary Route of Excretion Feces (~80%)

It is important to note that these values are for sildenafil and may not be directly extrapolated to
aildenafil or Nitroso-prodenafil. The metabolic pathway of Nitroso-prodenafil, particularly the
cleavage to release aildenafil and the NO donor, would significantly influence its
pharmacokinetic profile.

Experimental Protocols

The following sections outline the general experimental methodologies employed in the
discovery and characterization of Nitroso-prodenafil, based on the techniques mentioned in
the key publications.

Isolation and Purification from Dietary Supplements

o Extraction: The contents of the dietary supplement capsules are typically extracted with an
organic solvent such as methanol or acetonitrile.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b12751203?utm_src=pdf-body
https://www.benchchem.com/product/b12751203?utm_src=pdf-body
https://www.benchchem.com/product/b12751203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Chromatographic Separation: The extract is then subjected to high-performance liquid
chromatography (HPLC) to separate the components. A reversed-phase C18 column is
commonly used with a gradient elution of a buffered aqueous mobile phase and an organic

modifier (e.g., acetonitrile).

o Detection: A diode-array detector (DAD) is used to monitor the elution profile at various
wavelengths to identify potential sildenafil analogues based on their characteristic UV

@Supplemem@
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Structural Elucidation

A combination of sophisticated analytical techniques was crucial for the definitive identification

of Nitroso-prodenafil.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate
mass of the molecule, allowing for the determination of its elemental composition. Tandem
mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting
fragment ions, providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are
used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques
(e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between atoms.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups
present in the molecule.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of
the molecule in its crystalline state.

In Vitro PDES Inhibition Assay

A standard in vitro PDES5 inhibition assay can be performed to determine the inhibitory potency

of aildenafil.

Enzyme Source: Recombinant human PDES5 enzyme.

Substrate: [3H]-cGMP (radiolabeled) or a fluorescent cGMP analogue.

Assay Principle: The assay measures the conversion of cGMP to 5-GMP by PDES5. In the
presence of an inhibitor like aildenafil, this conversion is reduced.

Detection: The amount of remaining substrate or the amount of product formed is quantified.
For radiolabeled assays, this is typically done using scintillation counting. For fluorescent
assays, a change in fluorescence intensity is measured.

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme
activity (IC50) is calculated.
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In Vitro Nitric Oxide Release Assay (Griess Assay)

The Griess assay is a common method for the indirect measurement of nitric oxide release by
quantifying its stable breakdown product, nitrite.

e Principle: The Griess reagent (a solution of sulfanilamide and N-(1-
naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a pink/purple azo

dye.
e Procedure:

o A solution of Nitroso-prodenafil is incubated in a suitable buffer at 37°C to allow for the
release of NO, which is then converted to nitrite.

o At various time points, an aliquot of the solution is taken.
o The Griess reagent is added to the aliquot.

o After a short incubation period, the absorbance of the solution is measured at ~540 nm
using a spectrophotometer.

» Quantification: The concentration of nitrite is determined by comparing the absorbance to a
standard curve prepared with known concentrations of sodium nitrite.
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Toxicological Concerns

The presence of Nitroso-prodenafil in dietary supplements raises serious toxicological
concerns:
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e Hypotension: The synergistic effect of PDES inhibition and NO donation can lead to a
sudden and severe drop in blood pressure, which can be life-threatening, especially in
individuals with cardiovascular conditions.[2]

o Carcinogenicity: Nitrosamines are a class of compounds that are often carcinogenic.[1] The
nitrosamine moiety in the initially proposed structure of Nitroso-prodenafil was a major
cause for concern. While the confirmed structure is a nitro-imidazole derivative, the potential
for mutagenicity, as suggested by the name 'mutaprodenafil’, remains a concern.

e Unknown Safety Profile: As an unapproved and clandestinely produced substance, Nitroso-
prodenafil has not undergone any of the rigorous safety and efficacy testing required for
legitimate pharmaceutical drugs. Its full toxicological profile is unknown.

Conclusion

The discovery and elucidation of Nitroso-prodenafil's structure and dual mechanism of action
highlight the ongoing challenge of combating the adulteration of dietary supplements with
potent, unapproved pharmaceutical ingredients. For the scientific community, it serves as a
compelling example of advanced clandestine chemistry and a reminder of the potential
dangers lurking in unregulated products. The synergistic pharmacology of Nitroso-prodenafil,
while intriguing from a medicinal chemistry perspective, underscores the significant health risks
associated with its use. This guide provides a foundational understanding for researchers and
drug development professionals to appreciate the scientific context of this unique and
dangerous designer drug. Further research into the specific pharmacology and toxicology of
aildenafil and the complete metabolic fate of Nitroso-prodenafil is warranted to fully
comprehend its biological effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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